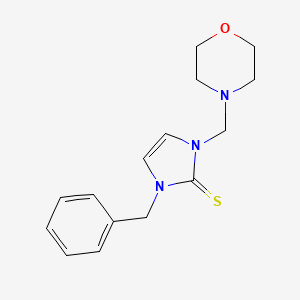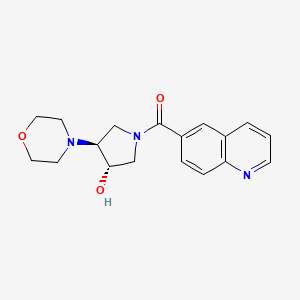![molecular formula C17H19N3OS B5350587 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone, also known as MBET, is a thiosemicarbazone derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This compound binds to the active site of ribonucleotide reductase and prevents the conversion of ribonucleotides to deoxyribonucleotides, leading to DNA damage and cell death. In addition, this compound has been shown to induce oxidative stress and activate the p53 pathway, a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes, including DNA synthesis and repair, cell cycle regulation, apoptosis, and oxidative stress. This compound has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone for laboratory experiments is its potent antitumor activity against various cancer cell lines. This compound has also been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone research, including the development of more efficient synthesis methods, the optimization of this compound formulations for improved bioavailability and efficacy, and the evaluation of this compound in preclinical and clinical studies for cancer treatment. In addition, this compound can be further studied for its potential use in other diseases, such as viral infections and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising thiosemicarbazone derivative that has shown potent antitumor activity and potential advantages for laboratory experiments. This compound inhibits ribonucleotide reductase, induces apoptosis, and inhibits angiogenesis, making it a potential candidate for cancer treatment. Further research is needed to optimize its bioavailability and efficacy and evaluate its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone can be synthesized using various methods, including the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by the reaction with 3-hydroxyacetophenone. Another method involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate. Both methods yield this compound in good yields and purity.
Aplicaciones Científicas De Investigación
1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone has been studied for its potential use in cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, liver, and colon cancer. This compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
Propiedades
IUPAC Name |
[(Z)-1-[3-[(2-methylphenyl)methoxy]phenyl]ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-6-3-4-7-15(12)11-21-16-9-5-8-14(10-16)13(2)19-20-17(18)22/h3-10H,11H2,1-2H3,(H3,18,20,22)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQJCITXBSBABA-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)/C(=N\NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5350504.png)
![ethyl 1-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5350505.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5350512.png)
![methyl [5-(4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5350522.png)

![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)

![1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride](/img/structure/B5350557.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)
![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isonicotinoyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5350574.png)
![ethyl 4-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5350588.png)
![5-(4-bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350591.png)
